![molecular formula C24H30O3 B11933864 (4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)

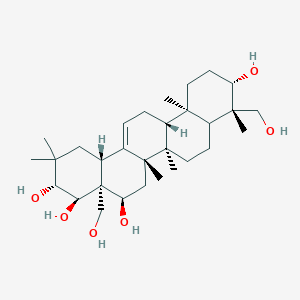

(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Drospirenone is a synthetic progestin used primarily in oral contraceptives and hormone replacement therapy. It is known for its unique pharmacological profile, which includes progestogenic, antiandrogenic, and antimineralocorticoid activities . Drospirenone is structurally related to spironolactone, a diuretic, and is often combined with estrogens like ethinylestradiol or estetrol in contraceptive formulations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of drospirenone typically involves multiple steps, starting from steroidal precursors. One common method involves the regioselective synthesis using a 17-keto derivative as a key intermediate . The process includes:

- Introduction of the required C3 side chain at the 17 position using carbanions such as propargyl alcohol or trimethylsulfoxonium iodide.

- Oxidation of the 3-hydroxy substituent to a 3-keto group.

- Formation of the 17-spirolactone through oxidative processes.

- Acid-catalyzed elimination of the 5-hydroxy group to yield drospirenone .

Industrial Production Methods: Industrial production of drospirenone involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process is carefully controlled to ensure the consistent production of high-quality drospirenone suitable for pharmaceutical use .

Analyse Des Réactions Chimiques

Types of Reactions: Drospirenone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to keto groups.

Reduction: Reduction of keto groups to hydroxy groups.

Substitution: Introduction of functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Acid catalysts: Acetic acid, sulfuric acid.

Major Products: The primary product of these reactions is drospirenone itself, with various intermediates formed during the synthesis process .

Applications De Recherche Scientifique

Drospirenone has a wide range of applications in scientific research:

Mécanisme D'action

Drospirenone exerts its effects through several mechanisms:

Progestogenic Activity: Acts as an agonist of the progesterone receptor, mimicking the effects of natural progesterone.

Antiandrogenic Activity: Blocks androgen receptors, reducing the effects of male hormones.

Antimineralocorticoid Activity: Antagonizes aldosterone receptors, promoting sodium and water excretion.

These activities contribute to its effectiveness in preventing ovulation, regulating menstrual cycles, and managing hormonal imbalances .

Comparaison Avec Des Composés Similaires

Drospirenone is often compared with other progestins used in contraceptives:

Norethindrone: An older progestin with more androgenic side effects.

Levonorgestrel: A potent progestin with a higher risk of androgenic effects.

Desogestrel: A newer progestin with lower androgenic activity but higher risk of thromboembolism.

Uniqueness: Drospirenone stands out due to its unique combination of progestogenic, antiandrogenic, and antimineralocorticoid activities, making it a versatile and well-tolerated option in hormonal therapies .

Propriétés

Formule moléculaire |

C24H30O3 |

|---|---|

Poids moléculaire |

366.5 g/mol |

Nom IUPAC |

(1R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |

InChI |

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13?,14?,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1 |

Clé InChI |

METQSPRSQINEEU-DZJIEHTNSA-N |

SMILES isomérique |

C[C@]12CCC(=O)C=C1C3CC3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C |

SMILES canonique |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid](/img/structure/B11933789.png)

![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)

![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)

![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)

![[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)

![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)